Hexitol, 1,5-anhydro-2,6-dideoxy-
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Overview
Description
Hexitol, 1,5-anhydro-2,6-dideoxy-, is a modified sugar molecule that has garnered interest in various scientific fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexitol, 1,5-anhydro-2,6-dideoxy-, typically involves the reaction of 3,4-di-O-acetyl-D-xylal with methyl magnesium bromide. This reaction produces 2,3-di-O-acetyl-1,5-anhydro-4,6-dideoxy-D-arabino-hexitol and 2,3-di-O-acetyl-1,5-anhydro-4,6-dideoxy-L-xylo-hexitol . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hexitol, 1,5-anhydro-2,6-dideoxy-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include triphenylphosphine, dioxane, and aqueous acetic acid. The conditions often involve controlled temperatures and specific pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with triphenylphosphine and dioxane can produce a mixture of compounds, including 1,5-anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol .
Scientific Research Applications
Hexitol, 1,5-anhydro-2,6-dideoxy-, has numerous applications in scientific research:
Mechanism of Action
The mechanism by which Hexitol, 1,5-anhydro-2,6-dideoxy-, exerts its effects involves its incorporation into nucleic acids. The phosphorylated 1,5-anhydrohexitol backbone allows for stable helical structures, which can hybridize with natural nucleic acids. This stability is crucial for its function as an antisense construct and in gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- Altritol nucleic acid (ANA)
- 3′-fluorohexitol nucleic acid (FHNA)
- Cyclohexene nucleic acid (CeNA)
- 2′-fluoro cyclohexene nucleic acid (F-CeNA)
Uniqueness
Hexitol, 1,5-anhydro-2,6-dideoxy-, stands out due to its unique ability to form highly stable duplexes with RNA, making it superior to its analogs in certain applications. Its stability and resistance to nuclease degradation further enhance its potential for therapeutic and research applications .
Properties
CAS No. |
53951-42-1 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-methyloxane-3,4-diol |
InChI |
InChI=1S/C6H12O3/c1-4-6(8)5(7)2-3-9-4/h4-8H,2-3H2,1H3 |
InChI Key |
UXUFMKFUJJLWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CCO1)O)O |
Origin of Product |
United States |
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